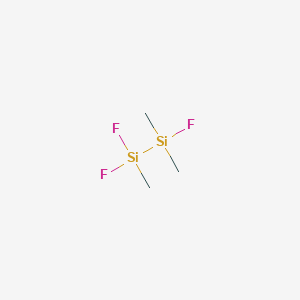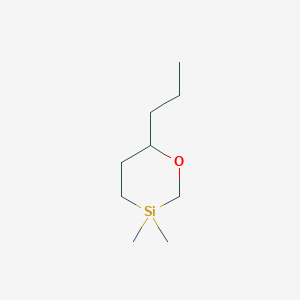
3,3-Dimethyl-6-propyl-1,3-oxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-6-propyl-1,3-oxasilinane is an organosilicon compound with the molecular formula C9H20OSi It is characterized by a six-membered ring containing both oxygen and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-propyl-1,3-oxasilinane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method includes the cyclization of a silicon-containing precursor with an alcohol or ether in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired oxasilinane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction controls to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-propyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: The silicon atom in the oxasilinane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-6-propyl-1,3-oxasilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings, offering enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-6-propyl-1,3-oxasilinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the oxasilinane ring can form stable bonds with various biological molecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1,3-oxasilinane
- 6-Propyl-1,3-oxasilinane
- 3,3-Dimethyl-6-ethyl-1,3-oxasilinane
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-6-propyl-1,3-oxasilinane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
17869-37-3 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
3,3-dimethyl-6-propyl-1,3-oxasilinane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-9-6-7-11(2,3)8-10-9/h9H,4-8H2,1-3H3 |
InChI Key |
GULWVNWMOQIZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC[Si](CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)


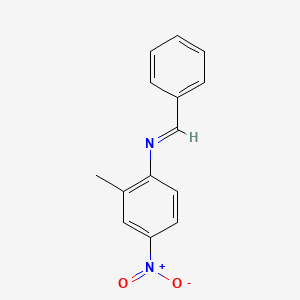
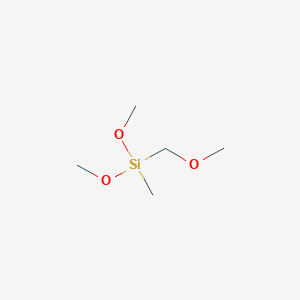
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
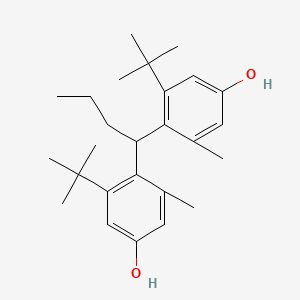
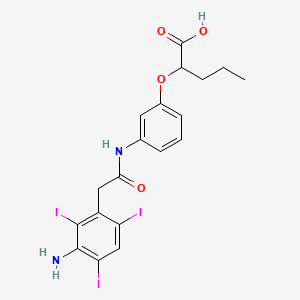
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

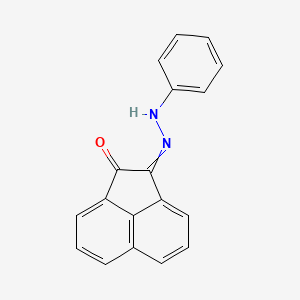
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
